4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid

Medicinal chemistry Physicochemical profiling Building block selection

4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid (CAS 1235438-94-4) is a heterocyclic building block belonging to the pyrrole-2-carboxylic acid class, with molecular formula C₇H₈BrNO₂ and molecular weight 218.05 g/mol. The compound features a bromine atom at the 4-position, an N-ethyl substituent at the 1-position, and a free carboxylic acid at the 2-position, placing it at the intersection of N-alkylated, 4-halogenated pyrrole-2-carboxylic acid chemical space.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
CAS No. 1235438-94-4
Cat. No. B1522705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid
CAS1235438-94-4
Molecular FormulaC7H8BrNO2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCCN1C=C(C=C1C(=O)O)Br
InChIInChI=1S/C7H8BrNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11)
InChIKeyUXFLIFGDKJYOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid (CAS 1235438-94-4): Procurement-Relevant Physicochemical and Structural Profile


4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid (CAS 1235438-94-4) is a heterocyclic building block belonging to the pyrrole-2-carboxylic acid class, with molecular formula C₇H₈BrNO₂ and molecular weight 218.05 g/mol . The compound features a bromine atom at the 4-position, an N-ethyl substituent at the 1-position, and a free carboxylic acid at the 2-position, placing it at the intersection of N-alkylated, 4-halogenated pyrrole-2-carboxylic acid chemical space [1]. It is supplied as a powder with typical purity of ≥95% and is stored at room temperature . The combination of a reactive carboxylic acid handle, an aryl bromide for cross-coupling, and N-ethyl lipophilicity modulation distinguishes it from both its N—H and N-methyl analogs .

Why In-Class Pyrrole-2-Carboxylic Acid Analogs Cannot Substitute for 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid (CAS 1235438-94-4)


Within the pyrrole-2-carboxylic acid family, seemingly minor substituent variations produce quantifiably distinct physicochemical profiles that preclude functional interchangeability. The N-ethyl group on 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid (LogP ≈ 1.97) confers approximately 0.5–0.8 log units higher lipophilicity compared to its N—H analog 4-bromo-1H-pyrrole-2-carboxylic acid (LogP ≈ 1.48) and its N-methyl analog 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (LogP ≈ 1.33–1.62) [1]. This LogP shift directly impacts solubility, membrane permeability, and chromatographic behavior. Removing the bromine (to give 1-ethyl-1H-pyrrole-2-carboxylic acid, LogP ≈ 1.21) eliminates the heavy-atom handle required for Suzuki, Ullmann, and Buchwald cross-coupling reactions. The free carboxylic acid (vs. the ethyl ester analog, LogP ≈ 2.41) preserves the capacity for direct amide bond formation without saponification. These three substitution features—N-ethyl, 4-bromo, and free carboxylic acid—must all be present for the compound to serve its intended role as a bifunctional building block .

Quantitative Differentiation Evidence: 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation: N-Ethyl vs. N-Methyl and N—H Analogs

4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid exhibits a computed LogP of approximately 1.97, which is 0.35–0.64 log units higher than its N-methyl analog (LogP 1.33–1.62) and approximately 0.5 log units higher than its N—H analog (LogP 1.48) . This LogP increment, driven by the additional methylene unit in the N-ethyl group, translates to a predicted ~2.2–4.4× higher octanol-water partition coefficient relative to the N-methyl comparator, meaningfully altering solubility and passive membrane permeability in cellular assays [1].

Medicinal chemistry Physicochemical profiling Building block selection

Melting Point Differentiation: Solid-State Handling and Purity Assessment

4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid has a reported melting point of 148–150 °C, which is approximately 10–12 °C higher than its N-methyl analog (136–138 °C) and approximately 35–41 °C lower than its N—H analog (183–189 °C) [1]. This intermediate melting point reflects the combined effects of N-ethyl substitution reducing intermolecular hydrogen bonding compared to the N—H form, while the bromine and carboxylic acid maintain sufficient polarity for crystalline packing distinct from the N-methyl variant.

Solid-state chemistry Quality control Crystallinity

Carboxylic Acid vs. Ester Reactivity: Direct Amidation Capability

As a free carboxylic acid, 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can undergo direct amidation with amines using standard coupling reagents (e.g., HATU, EDC/HOBt), whereas its ethyl ester analog (ethyl 4-bromo-1-ethyl-1H-pyrrole-2-carboxylate, CAS 1480555-35-8) requires a separate saponification step (typically NaOH or LiOH in aqueous THF/MeOH) to liberate the acid before amide bond formation . This eliminates one synthetic step, reduces purification burden, and avoids yield loss during ester hydrolysis.

Synthetic chemistry Amide bond formation Building block utility

Biological Target Engagement Profile: Multi-Receptor Ligand Activity (Class-Level)

Vendor documentation indicates that 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid has been characterized as a ligand for the nicotinic acetylcholine receptor (nAChR), GABA receptor, 5-HT₃ receptor, and NMDA receptor, with reported high-affinity binding and functional inhibition at the NMDA receptor . Patent literature establishes that pyrrole-2-carboxylic acid derivatives bearing N-alkyl and 4-halo substituents function as modulators of α7 nAChR, an established target for cognitive disorders and neuroinflammation [1]. The N-ethyl group specifically enhances lipophilicity relative to N-methyl and N—H analogs, a factor known to improve blood-brain barrier penetration in this target class [2]. However, no public-domain quantitative potency data (IC₅₀, Kᵢ, or EC₅₀) for this exact compound against specific receptor subtypes was identified in the current search.

Neuropharmacology Ion channel research Receptor pharmacology

Supply Chain and Purity Specification: Multi-Vendor Availability at ≥95% Purity

4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid is stocked by multiple independent vendors including Sigma-Aldrich (via Enamine), Combi-Blocks (via Fujifilm Wako), and ChemScene, with consistent purity specifications of ≥95% across suppliers . In contrast, the N-methyl analog (CAS 875160-43-3) is less widely stocked and frequently requires custom synthesis. The N—H analog (CAS 27746-02-7) is more commonly available but lacks the N-ethyl substitution critical for specific SAR programs. Pricing data from Fujifilm Wako indicates 250 mg at ¥75,000 and 1 g at ¥180,000, reflecting a mid-range cost appropriate for screening-scale procurement .

Procurement Quality assurance Supply chain reliability

Recommended Application Scenarios for 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid (CAS 1235438-94-4) Based on Differential Evidence


Diversified Kinase or GPCR Focused Library Synthesis via Parallel Amidation

The free carboxylic acid functionality enables single-step amide coupling with diverse amine building blocks, as established in Section 3 (Evidence Item 3). This makes the compound directly compatible with high-throughput parallel synthesis platforms without the intermediate saponification step required for the ethyl ester analog. The N-ethyl group provides approximately 0.5 log units higher lipophilicity than the N-methyl analog (Evidence Item 1), which is advantageous for CNS-targeted library design where moderate LogP (1.5–3.0) is desired for blood-brain barrier penetration .

Suzuki-Miyaura Cross-Coupling for Biaryl Pyrrole Scaffolds

The 4-bromo substituent serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling diversification at the pyrrole 4-position. The N-ethyl group simultaneously blocks the pyrrole N—H site from unwanted N-arylation side reactions, a known complication with N-unsubstituted pyrrole-2-carboxylic acids (Evidence Item 2, N—H analog mp 183–189 °C reflects stronger intermolecular H-bonding that can complicate reaction workup) .

Ion Channel and Neuroreceptor Pharmacological Tool Compound Development

Vendor annotations (Evidence Item 4) document multi-receptor engagement including nAChR, GABA, 5-HT₃, and NMDA receptor binding. While quantitative potency data remain proprietary or unpublished, the documented broad receptor interaction profile, combined with the patent-class validation of 4-substituted pyrrole-2-carboxylic acid derivatives as α7 nAChR modulators (EP 2670744 B1), supports the use of this compound as a starting scaffold for electrophysiology screening cascades, particularly where the N-ethyl group's enhanced lipophilicity (LogP ~1.97) may improve membrane partitioning in oocyte or HEK cell-based patch-clamp assays [1][2].

CCR5 Antagonist Lead Optimization Programs

A preliminary pharmacological screening citation indicates that this compound has been evaluated as a CCR5 antagonist scaffold with potential application in HIV, asthma, rheumatoid arthritis, and COPD [2]. For medicinal chemistry teams pursuing CCR5 antagonists, this compound offers a structurally validated starting point where the N-ethyl and 4-bromo substitution pattern is already associated with target engagement at the chemokine receptor level, differentiating it from unsubstituted or N-methyl pyrrole-2-carboxylic acid analogs that lack this specific pharmacological annotation.

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